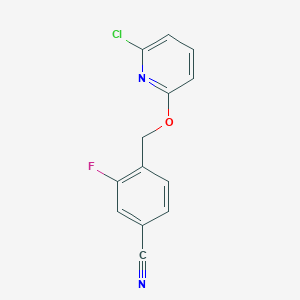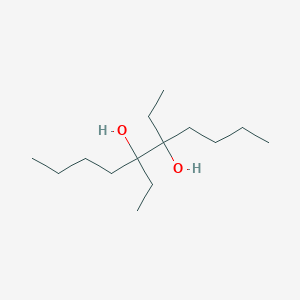
5,6-Diethyldecane-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diethyldecane-5,6-diol is an organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decane chain, with two ethyl groups (-C2H5) at the 5th and 6th positions. This compound is part of the larger family of alkanediols and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Alkenes: One common method involves the hydroxylation of 5,6-diethyldecene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents.
Reduction of Esters: Another approach is the reduction of 5,6-diethyldecanoic acid esters using lithium aluminium hydride (LiAlH4) to yield the diol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be further oxidized to form carboxylic acids or ketones.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or sulfates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromic acid (H2CrO4).
Reduction: Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution: Thionyl chloride (SOCl2) for halogenation, sulfuric acid (H2SO4) for sulfation.
Major Products Formed:
Oxidation: 5,6-Diethyldecanoic acid, 5,6-diethyl-1,10-decanedione.
Reduction: 5,6-Diethyldecene, decane.
Substitution: 5,6-Diethyldecyl chloride, 5,6-diethyldecyl sulfate.
Wissenschaftliche Forschungsanwendungen
5,6-Diethyldecane-5,6-diol is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It is used in the study of lipid metabolism and cell membrane structure.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5,6-diethyldecane-5,6-diol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2-Decanediol
1,10-Decanediol
2,3-Diethyl-1,4-butanediol
3,4-Diethyl-1,5-pentanediol
Eigenschaften
Molekularformel |
C14H30O2 |
|---|---|
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
5,6-diethyldecane-5,6-diol |
InChI |
InChI=1S/C14H30O2/c1-5-9-11-13(15,7-3)14(16,8-4)12-10-6-2/h15-16H,5-12H2,1-4H3 |
InChI-Schlüssel |
ZHJHNEVHVURDCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(C(CC)(CCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
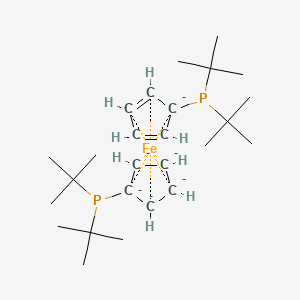
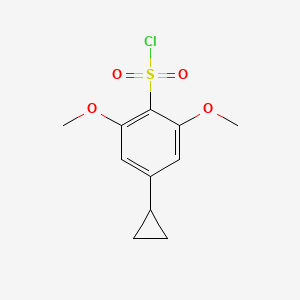
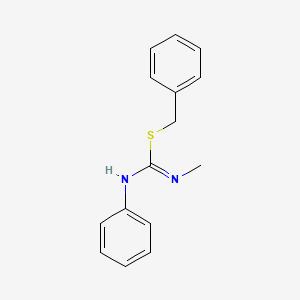

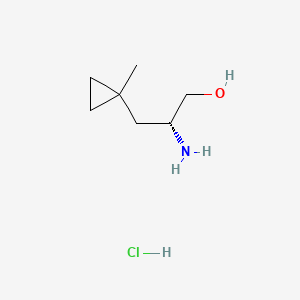
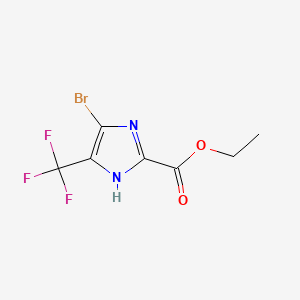
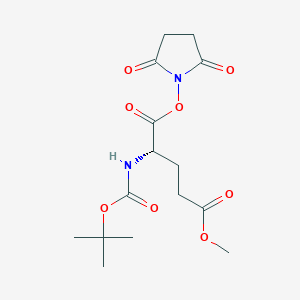
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)
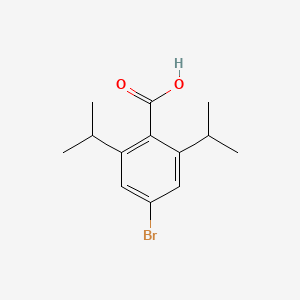

![5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15363465.png)
